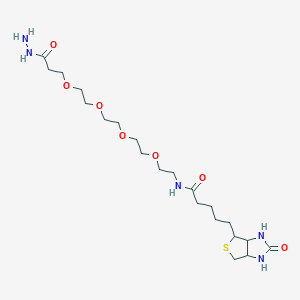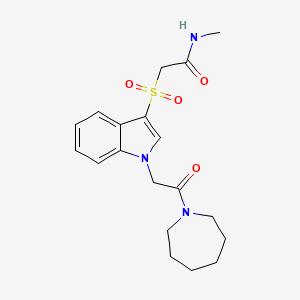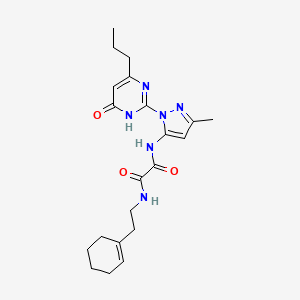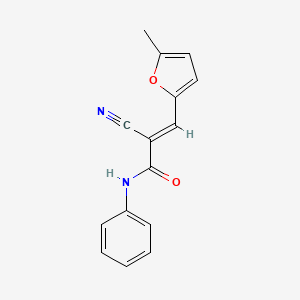
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Neurotropic Activity
A study by Dashyan et al. (2022) explores the synthesis of various pyridine derivatives, including those related to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. The neurotropic activity of these compounds was investigated using convulsive models. These compounds demonstrated psychotropic activities like anxiolytic and antidepressant effects without exhibiting muscle relaxation at the studied doses (Dashyan, Paronikyan, Mamyan, & Paronikyan, 2022).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine derivatives, including those similar to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine, has been reviewed by Halcrow (2005). These derivatives are highlighted for their role in forming luminescent lanthanide compounds, useful in biological sensing, and their unique thermal and photochemical properties (Halcrow, 2005).
X-ray Diffraction Studies
Al’bov et al. (2004) conducted an X-ray diffraction study of pyridone structures containing cycloalkane fragments. This study provides insights into the crystallographic properties of pyridine derivatives, which can be crucial for understanding the structural characteristics and potential applications of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Al’bov et al., 2004).
Spin-Transitions in Iron(II) Complexes
A study by Pritchard et al. (2009) discusses the synthesis of 2,6-bis(pyrazolyl)pyridines and their application in creating iron(II) complexes. These complexes exhibit interesting spin-transition properties, relevant in the study of magnetic materials and potential applications in sensors or switches (Pritchard et al., 2009).
Propiedades
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBBVQYAJERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)


![1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2435941.png)
![Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2435942.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)
![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)

![1-(3-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2435948.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-Fluoro-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2435953.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)